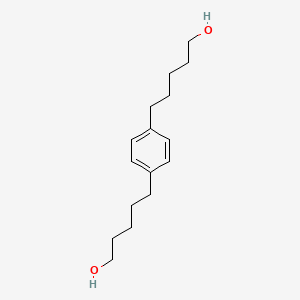
1,4-Benzenedipentanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Benzenedipentanol is an organic compound with the molecular formula C16H26O2 It is a derivative of benzene, featuring two pentanol groups attached to the benzene ring at the 1 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Benzenedipentanol can be synthesized through several methods. One common approach involves the catalytic coupling of 1,4-benzenedimethanol with ethanol using a ruthenium catalyst. This method has been optimized to achieve high turnover numbers (TON) and involves a hydrogen-borrowing mechanism .
Industrial Production Methods
Industrial production of this compound typically involves the use of nucleophilic aromatic substitution reactions. These reactions require specific conditions, such as the presence of strongly electron-attracting groups and very basic nucleophilic reagents .
Chemical Reactions Analysis
Types of Reactions
1,4-Benzenedipentanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially in the presence of activating groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (OH-, NH2-) are used under specific conditions.
Major Products
The major products formed from these reactions include various alcohols, ketones, and substituted benzene derivatives.
Scientific Research Applications
1,4-Benzenedipentanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the production of polymers.
Biology: Investigated for its potential role in biochemical pathways and as a building block for biologically active molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism by which 1,4-Benzenedipentanol exerts its effects involves interactions with various molecular targets and pathways. It can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways depend on the specific application and the biological context in which it is used .
Comparison with Similar Compounds
Similar Compounds
1,4-Butanediol: A related compound with similar chemical properties but different applications.
1,4-Benzenedimethanol: Another derivative of benzene with two methanol groups instead of pentanol groups.
1,4-Pentanediol: Similar in structure but with different functional groups and reactivity.
Uniqueness
1,4-Benzenedipentanol is unique due to its specific structure, which imparts distinct chemical and physical properties. Its longer alkyl chains compared to similar compounds like 1,4-butanediol provide different solubility and reactivity profiles, making it suitable for specialized applications in materials science and organic synthesis .
Properties
CAS No. |
46926-44-7 |
|---|---|
Molecular Formula |
C16H26O2 |
Molecular Weight |
250.38 g/mol |
IUPAC Name |
5-[4-(5-hydroxypentyl)phenyl]pentan-1-ol |
InChI |
InChI=1S/C16H26O2/c17-13-5-1-3-7-15-9-11-16(12-10-15)8-4-2-6-14-18/h9-12,17-18H,1-8,13-14H2 |
InChI Key |
GCEOZAGJEZCPAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCCCCO)CCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















